molecular formula C16H15ClO5 B5810781 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

Cat. No. B5810781
M. Wt: 322.74 g/mol
InChI Key: HAXSUFMCKFJONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid, also known as Olmesartan medoxomil, is a widely used drug in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.

Mechanism of Action

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This results in the relaxation of blood vessels, which leads to a reduction in blood pressure. 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil selectively binds to the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictor effects of angiotensin II.
Biochemical and physiological effects:
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure in patients with hypertension, and to improve endothelial function in patients with coronary artery disease. 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has also been shown to have anti-inflammatory effects, and to reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a number of advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it a useful tool for investigating the renin-angiotensin system. However, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a short half-life, which can make it difficult to study its long-term effects. In addition, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is a relatively expensive drug, which can limit its use in some experiments.

Future Directions

There are a number of future directions for research on 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil. One area of interest is the potential use of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil in the treatment of diabetic nephropathy. Another area of interest is the potential use of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil in combination with other drugs for the treatment of hypertension. Finally, there is interest in investigating the long-term effects of 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil on cardiovascular outcomes.

Synthesis Methods

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is synthesized by reacting 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with 2-chloro-4-(hydroxymethyl)-6-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then converted to 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil by reaction with methyl chloroformate.

Scientific Research Applications

3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been extensively studied in clinical trials for its efficacy in the treatment of hypertension. It has also been investigated for its potential use in the prevention and treatment of cardiovascular disease, including heart failure, stroke, and myocardial infarction. In addition, 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been studied for its effects on renal function and its potential use in the treatment of diabetic nephropathy.

properties

IUPAC Name

3-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-7,18H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXSUFMCKFJONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.